N,N,N',N'-Tetramethyl-L-tartramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-9(2)7(13)5(11)6(12)8(14)10(3)4/h5-6,11-12H,1-4H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYDYHRBODKVEL-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C(C(=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]([C@H](C(=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N,N,N',N'-Tetramethyl-L-tartramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-L-tartramide is a chiral organic compound that holds significance as a versatile building block in asymmetric synthesis and as a ligand in coordination chemistry. Its stereochemical properties, derived from the natural L-tartaric acid backbone, make it a valuable tool for the development of chiral drugs and materials. This technical guide provides a comprehensive overview of the key physical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in their understanding and application of this compound.

Core Physical and Chemical Properties

This compound is typically a white crystalline solid.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 204.22 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | --INVALID-LINK-- |

| CAS Number | 26549-65-5 | --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK-- |

| XLogP3 | -2 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 5 | --INVALID-LINK-- |

Experimentally Determined Physical Properties

| Property | Value | Conditions | Source |

| Melting Point | 184-186 °C | --INVALID-LINK--, --INVALID-LINK-- | |

| Boiling Point | 404.8 °C | at 760 mmHg | --INVALID-LINK-- |

| Density | 1.236 g/cm³ | --INVALID-LINK-- | |

| Specific Rotation ([α]²⁰/D) | +46° | c = 3 in ethanol | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physical properties. Below are generalized protocols for key measurements related to this compound.

Synthesis of this compound

A general method for the synthesis of this compound involves the amidation of an L-tartaric acid derivative with dimethylamine.

Materials:

-

L-tartaric acid or a suitable derivative (e.g., L-tartaric acid dimethyl ester)

-

Dimethylamine (gas or solution in a suitable solvent)

-

A coupling agent (e.g., DCC, EDC) or activation to an acid chloride

-

Anhydrous, non-protic solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine) if starting from the acid

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Equipment for work-up (separatory funnel, rotary evaporator)

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Activation of Carboxylic Acid: Dissolve L-tartaric acid in the chosen anhydrous solvent. If using a coupling agent, add it to the solution. Alternatively, convert the carboxylic acid to the corresponding acid chloride using a reagent like thionyl chloride or oxalyl chloride.

-

Reaction with Amine: Cool the activated acid mixture in an ice bath. Slowly add a solution of dimethylamine (and a base, if necessary) to the reaction mixture with constant stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using a suitable technique such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off any solid byproducts. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain pure this compound.

Melting Point Determination

The melting point is a key indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered)

Procedure:

-

Sample Preparation: Place a small amount of the finely powdered sample onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the block. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a known substance, heat rapidly to about 20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Specific Rotation Measurement

Optical rotation is a critical property for chiral molecules, indicating their ability to rotate plane-polarized light.

Materials:

-

Polarimeter

-

Polarimeter cell (typically 1 dm in length)

-

Sodium D line light source (589 nm)

-

Volumetric flask

-

Analytical balance

-

This compound sample

-

Ethanol (spectroscopic grade)

Procedure:

-

Solution Preparation: Accurately weigh a known mass of the sample (e.g., 0.3 g) and dissolve it in a precise volume of ethanol (e.g., 10 mL) in a volumetric flask to achieve a known concentration (c).

-

Instrument Calibration: Calibrate the polarimeter with a blank solution (pure ethanol) and set the reading to zero.

-

Sample Measurement: Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.

-

Data Acquisition: Measure the observed rotation (α_obs).

-

Calculation: Calculate the specific rotation ([α]) using the formula: [α] = α_obs / (c * l) where 'c' is the concentration in g/mL and 'l' is the path length of the cell in decimeters (dm).

Logical Workflow and Diagrams

The following diagrams, created using the DOT language, illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the physical and structural characterization of the synthesized product.

References

An In-Depth Technical Guide to N,N,N',N'-Tetramethyl-L-tartramide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral molecule N,N,N',N'-Tetramethyl-L-tartramide, a versatile building block in organic synthesis. This document details its structure, physicochemical properties, synthesis, spectroscopic data, and applications, with a particular focus on its relevance to drug development and asymmetric catalysis.

Chemical Structure and Identification

This compound is a C2-symmetric chiral diamide derived from L-tartaric acid. Its structure is characterized by a four-carbon backbone with two hydroxyl groups and two dimethylamide functionalities.

Systematic Name: (2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide[1] Common Synonyms: (+)-N,N,N',N'-Tetramethyl-L-tartaric acid diamide, (2R,3R)-N,N,N',N'-Tetramethyltartramide[1] CAS Number: 26549-65-5 Molecular Formula: C₈H₁₆N₂O₄[1] Molecular Weight: 204.22 g/mol [1]

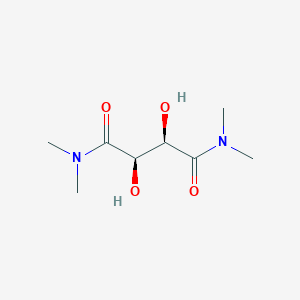

Below is a 2D representation of the molecular structure:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | Reference |

| Appearance | White solid | [2] |

| Melting Point | 184-186 °C | [2][3] |

| Boiling Point | 404.8 °C at 760 mmHg | [2] |

| Density | 1.236 g/cm³ | [2] |

| Optical Rotation | [α]20/D +46° (c=3 in ethanol) | [3] |

| Solubility | Soluble in water and polar organic solvents | [4] |

Synthesis of this compound

A well-established and reliable method for the synthesis of this compound involves the aminolysis of a dialkyl ester of L-tartaric acid, typically diethyl L-tartrate, with dimethylamine.

Experimental Protocol: Aminolysis of Diethyl L-tartrate

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Diethyl L-tartrate

-

Anhydrous dimethylamine, liquefied

-

Methanol

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a suitable flask, dissolve diethyl L-tartrate in methanol.

-

Cool the solution in a dry ice/acetone bath and carefully add an excess of liquefied anhydrous dimethylamine.

-

Seal the reaction vessel and allow it to stand at room temperature for several days.

-

The product will crystallize from the reaction mixture. Collect the crystals by filtration.

-

Concentrate the mother liquor to obtain a second crop of crystals.

-

Combine the crystalline crops and wash with cold methanol.

-

Dry the product under vacuum.

-

For further purification, the crude product can be recrystallized from a mixture of methanol and ethyl acetate.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the dimethylamino groups, the methine protons of the tartrate backbone, and the hydroxyl protons. The specific chemical shifts and coupling patterns can be found in spectral databases such as SpectraBase.[1]

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbons of the amide groups, the hydroxyl-bearing methine carbons, and the methyl carbons of the dimethylamino groups.[1]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound, typically recorded as a KBr pellet, displays characteristic absorption bands.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~2930 | C-H stretching (methyl and methine groups) |

| ~1630 (strong) | C=O stretching (amide I band) |

Mass Spectrometry (MS)

Applications in Drug Development and Asymmetric Synthesis

The C2-symmetric and chiral nature of this compound makes it a valuable tool in asymmetric synthesis, a critical aspect of modern drug development where the synthesis of single enantiomers of chiral drugs is paramount.

Chiral Ligand in Asymmetric Catalysis

This compound and its derivatives can serve as chiral ligands that coordinate with metal centers to form chiral catalysts. These catalysts can then be employed in a variety of enantioselective transformations, such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. The predictable stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center.

Caption: General signaling pathway for asymmetric catalysis using this compound as a chiral ligand.

Chiral Auxiliary

This molecule can also function as a chiral auxiliary, where it is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product.

Precursor for Chiral Building Blocks

This compound serves as a versatile starting material for the synthesis of other valuable chiral building blocks. For instance, the hydroxyl groups can be further functionalized to create a diverse range of chiral ligands and reagents with tailored steric and electronic properties for specific applications in pharmaceutical synthesis.

While direct incorporation into a marketed drug is not widely reported, its role as a tool in the asymmetric synthesis of complex chiral molecules underscores its importance for the pharmaceutical industry. The ability to control stereochemistry is fundamental to ensuring the safety and efficacy of many modern drugs.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to avoid breathing the dust and to prevent contact with skin and eyes.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily accessible and highly useful chiral molecule with significant applications in asymmetric synthesis. Its well-defined structure and predictable stereochemistry make it a valuable asset for researchers and professionals in drug development and other areas of chemical synthesis where control of chirality is essential. The detailed information on its synthesis and properties provided in this guide serves as a valuable resource for its effective utilization in the laboratory.

References

Technical Guide: N,N,N',N'-Tetramethyl-L-tartramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of N,N,N',N'-Tetramethyl-L-tartramide, a chiral diamide widely utilized as a ligand in asymmetric synthesis. Its unique stereochemistry makes it a valuable tool in the development of chiral drugs and other enantiomerically pure compounds.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below. These values are critical for its application in experimental settings, influencing factors such as solubility, reaction kinetics, and purification methods.

| Identifier | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₄ | PubChem[1], ECHEMI[2] |

| Molecular Weight | 204.22 g/mol | PubChem[1], Sigma-Aldrich |

| Exact Mass | 204.11100700 Da | PubChem[1], ECHEMI[2] |

| IUPAC Name | (2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | PubChem[1] |

| CAS Number | 26549-65-5 | ChemBK[3], ECHEMI[2] |

| Melting Point | 184-186 °C | ChemBK[3], ECHEMI[2], Sigma-Aldrich[4] |

| Appearance | White crystalline powder | ChemBK[3], ECHEMI[2] |

| Solubility | Soluble in water and polar organic solvents (e.g., alcohols, ketones, esters) | ChemBK[3] |

| Optical Activity | [α]20/D +46°, c = 3 in ethanol | Sigma-Aldrich[4] |

Synthesis Protocol: From Diethyl Tartrate

A common and effective method for the preparation of this compound involves the aminolysis of diethyl tartrate with dimethylamine. The following protocol is adapted from a well-established synthetic procedure.

Materials:

-

Diethyl L-tartrate

-

Anhydrous, liquid dimethylamine

-

Methanol, freshly distilled

-

Ethyl acetate (for recrystallization)

Procedure:

-

Reaction Setup: In a 2-liter Erlenmeyer flask, prepare a mixture of 618 g (3 moles) of diethyl L-tartrate and 600 mL of freshly distilled methanol.[5]

-

Addition of Dimethylamine: Carefully pour at least 450 mL (7 moles) of cold (-78°C), anhydrous liquid dimethylamine into the diethyl tartrate solution.[5]

-

Reaction: Briefly swirl the mixture and then allow it to stand in a fume hood for 3 days, ensuring the flask is equipped with a drying tube.[5]

-

Crystallization and Isolation:

-

Purification:

-

Wash the combined crystalline product with cold methanol (-30°C).[5]

-

Dry the crystals under reduced pressure at a temperature of 70–100°C (using an oil bath). The resulting diamide is typically of sufficient purity for subsequent applications.[5]

-

For an analytically pure sample, recrystallization can be performed from a methanol-ethyl acetate mixture.[5]

-

Yield: This procedure typically yields 570–580 g (93–95%) of this compound.[5]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from diethyl tartrate.

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to the Solubility of N,N,N',N'-Tetramethyl-L-tartramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols relevant to N,N,N',N'-Tetramethyl-L-tartramide. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide presents detailed solubility data for the parent compound, L-tartaric acid, to serve as a predictive baseline. The principles of chemical structure and polarity are discussed to extrapolate the expected solubility behavior of this compound. Furthermore, this guide outlines detailed experimental protocols for determining the solubility of a compound, which can be applied to generate precise data for this compound in a laboratory setting.

Predicted Solubility Profile of this compound

This compound is a derivative of L-tartaric acid where the carboxylic acid groups are replaced with N,N-dimethylamide functionalities. This structural modification is expected to significantly influence its solubility profile compared to the parent acid.

L-tartaric acid is a highly polar, protic molecule, readily forming hydrogen bonds, which explains its high solubility in polar protic solvents like water and alcohols. In contrast, this compound, while still a polar molecule due to the presence of amide groups, has a reduced capacity for hydrogen bond donation. The four additional methyl groups also increase the non-polar character of the molecule.

Based on these structural changes, the following solubility trends for this compound are anticipated:

-

Water: Solubility is expected to be moderate. While the amide groups can act as hydrogen bond acceptors, the loss of the acidic protons and the presence of the methyl groups will likely decrease its solubility compared to L-tartaric acid.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Similar to water, moderate solubility is expected. The ability of these solvents to act as hydrogen bond donors will facilitate interaction with the amide oxygen atoms.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): Good solubility is predicted in these solvents. The dipole-dipole interactions between the solvent and the polar amide groups of this compound should lead to favorable dissolution.

-

Non-polar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is expected due to the overall polarity of the molecule.

Quantitative Solubility Data for L-Tartaric Acid

The following tables summarize the quantitative solubility data for L-tartaric acid in various common solvents at different temperatures. This data serves as a reference point for understanding the solubility of related tartaric acid derivatives.

Table 1: Solubility of L-Tartaric Acid in Water at Various Temperatures [1]

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 115 |

| 10 | 126 |

| 20 | 139 |

| 30 | 156 |

| 40 | 176 |

| 50 | 195 |

| 60 | 217 |

| 70 | 244 |

| 80 | 273 |

| 90 | 307 |

| 100 | 343 |

Table 2: Solubility of L-Tartaric Acid in Various Organic Solvents

| Solvent | Temperature | Solubility | Reference |

| Ethanol (95%) | 20 °C | 1 g / 3 mL | [2] |

| Ethanol | 20 °C | 379 g/L | [3] |

| Methanol | Not Specified | 1 g / 1.7 mL | [1] |

| Propanol | Not Specified | 1 g / 10.5 mL | [1] |

| Acetone | 281.15 K (8 °C) - 324.25 K (51.1 °C) | Increases with temperature | [4][5] |

| Ether | Not Specified | 1 g / 250 mL | [1] |

| Chloroform | Not Specified | Insoluble | [1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental methods are necessary. The gravimetric method is a reliable and commonly used technique.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound (solute)

-

Selected solvent

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with tight-fitting caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered saturated solution in the evaporation dish.

-

Carefully evaporate the solvent from the dish. This can be done by placing the dish in an oven at a temperature below the decomposition point of the solute or in a vacuum desiccator.

-

Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final mass of the dish with the residue minus the initial tare mass of the empty dish.

-

The mass of the solvent is the mass of the saturated solution aliquot minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as:

-

g/100 g of solvent = (mass of solute / mass of solvent) x 100

-

g/100 mL of solvent = (mass of solute / volume of solvent) x 100

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

References

- 1. mpbio.com [mpbio.com]

- 2. L-Tartaric acid | C4H6O6 | CID 444305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L(+) tartaric acid | OIV [oiv.int]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of l-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile | Semantic Scholar [semanticscholar.org]

N,N,N',N'-Tetramethyl-L-tartramide: A Technical Overview of a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-L-tartramide is a chiral organic compound derived from L-tartaric acid. It is primarily recognized and utilized in the field of organic chemistry as a versatile chiral building block and ligand in asymmetric synthesis. Despite its availability from various chemical suppliers, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant gap in the understanding of its biological mechanism of action. This document summarizes the available chemical and physical properties of this compound and candidly addresses the current lack of data regarding its pharmacological effects and associated signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier specifications.

| Property | Value |

| Chemical Formula | C₈H₁₆N₂O₄ |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | (2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide |

| CAS Number | 26549-65-5 |

| Appearance | White crystalline powder or solid |

| Melting Point | 184-186 °C |

| Solubility | Soluble in water and polar organic solvents such as alcohols, ketones, and esters.[1] |

| Optical Activity | As an L-tartaric acid derivative, it is optically active. |

Synthesis and Chemical Applications

This compound is synthesized from L-tartaric acid. One common method involves the reaction of methyl L-tartrate with methylamine.[1] Its primary application lies in its utility as a chiral auxiliary or ligand in asymmetric synthesis. The C₂ symmetry and the presence of hydroxyl and amide functionalities allow it to coordinate with metal centers and influence the stereochemical outcome of chemical reactions.

Mechanism of Action: An Uncharted Territory

A thorough investigation of scientific literature and patent databases reveals a conspicuous absence of studies detailing a specific biological mechanism of action for this compound. While the initial search strategy aimed to uncover data on its interaction with biological systems, no peer-reviewed articles or patents were identified that describe its pharmacological properties, target identification, signal transduction pathway modulation, or quantitative biological activity.

One tangential area of interest that emerged from the search is the exploration of novel chemical scaffolds for the inhibition of trypanothione synthetase, an essential enzyme in the redox metabolism of pathogenic trypanosomatids, the causative agents of diseases like leishmaniasis and trypanosomiasis. However, it is crucial to emphasize that while this is an active area of research for certain classes of molecules, there is no direct evidence or published data to suggest that this compound is an inhibitor of this enzyme or has any therapeutic potential in this context.

The absence of such data precludes the creation of the requested in-depth technical guide on its core mechanism of action, including data tables of biological activity, detailed experimental protocols, and diagrams of signaling pathways.

Logical Relationship: Current State of Knowledge

The current understanding of this compound is overwhelmingly confined to its role as a tool in chemical synthesis. The logical flow of information, or lack thereof, regarding its biological activity can be visualized as follows:

References

An In-depth Technical Guide to the Discovery and Applications of N,N,N',N'-Tetramethyl-L-tartramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N,N',N'-Tetramethyl-L-tartramide, a chiral diamide derived from L-tartaric acid. The document details its synthesis, purification, and physicochemical properties. While direct involvement in biological signaling pathways has not been identified in current literature, its primary and significant application lies in the field of asymmetric synthesis as a chiral ligand. This guide will, therefore, focus on its established role in facilitating stereoselective chemical transformations.

Physicochemical and Characterization Data

This compound is a white crystalline solid.[1] Its chirality, inherited from the L-tartaric acid precursor, makes it a valuable tool in stereoselective synthesis. The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₁₆N₂O₄ |

| Molecular Weight | 204.22 g/mol |

| Melting Point | 189-190 °C (recrystallized from methanol-ethyl acetate)[2] |

| Appearance | White crystalline powder[1] |

| Optical Rotation [α]D | +43° (c=3, in ethanol)[2] |

| Solubility | Soluble in water and polar organic solvents like alcohols, ketones, and esters.[1] |

Experimental Protocols

The following protocols are based on established and reliable procedures for the synthesis, purification, and characterization of this compound.

Synthesis of this compound[2]

This procedure is adapted from a well-established method published in Organic Syntheses.

Materials:

-

Diethyl L-tartrate

-

Anhydrous, liquid dimethylamine

-

Methanol

-

Ethyl acetate

Equipment:

-

2-L Erlenmeyer flask with a drying tube

-

Refrigerator

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Rotary evaporator

-

Oil bath

Procedure:

-

In a 2-L Erlenmeyer flask, combine 618 g (3 mol) of diethyl L-tartrate with 600 mL of freshly distilled methanol.

-

Carefully pour at least 450 mL (7 mol) of cold (-78°C), anhydrous liquid dimethylamine into the flask.

-

Briefly swirl the mixture and then allow it to stand in a fume hood for 3 days, fitted with a drying tube.

-

If crystallization has not occurred, seed the solution with a small crystal of the product.

-

Cool the flask in a refrigerator overnight to promote further crystallization.

-

Collect the resulting massive crystals by suction filtration.

-

Concentrate the filtrate using a rotary evaporator, then seed and cool the concentrated solution to obtain a second crop of crystals.

-

Combine both crops of crystals and wash them with cold (-30°C) methanol.

-

Dry the washed crystals under reduced pressure in an oil bath at 70-100°C. This yields 570-580 g (93-95%) of this compound.

Purification by Recrystallization[2]

The synthesized diamide is often sufficiently pure for subsequent use. However, for obtaining an analytically pure sample, recrystallization is recommended.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot methanol.

-

Add hot ethyl acetate to the methanolic solution until turbidity is observed.

-

Add a small amount of hot methanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, which will induce the formation of pure crystals.

-

Further cool the solution in an ice bath to maximize the yield of the recrystallized product.

-

Collect the pure crystals by suction filtration.

-

Dry the crystals under vacuum. The resulting analytically pure sample should have a melting point of 189-190°C.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Melting Point Determination: Compare the melting point of the synthesized compound with the literature value.

-

Polarimetry: Measure the specific rotation of a solution of the compound and compare it to the reported value.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

Application in Asymmetric Synthesis: A Chemical Pathway

As previously mentioned, a primary application of this compound is as a chiral ligand in asymmetric catalysis. A classic example is the enantioselective addition of diethylzinc to aldehydes, which produces chiral secondary alcohols.

Experimental Workflow for Synthesis and Purification

The overall process for synthesizing and purifying this compound can be visualized as a straightforward workflow.

Catalytic Cycle of Asymmetric Addition of Diethylzinc to Benzaldehyde

While no biological signaling pathways involving this compound have been reported, its role in chemical synthesis is well-established. The following diagram illustrates a plausible catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde, where the tartramide acts as a chiral ligand.

In this proposed cycle, the chiral ligand, this compound (L*), coordinates with diethylzinc to form a chiral zinc complex. This complex then binds with benzaldehyde to form a ternary intermediate. Within this chiral environment, the ethyl group from the zinc reagent is transferred to one face of the aldehyde's carbonyl group, leading to the formation of the chiral alcohol product with a specific stereochemistry. The catalyst is then regenerated to continue the cycle.

References

Methodological & Application

Application Notes and Protocols for N,N,N',N'-Tetramethyl-L-tartramide as a Chiral Solvating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-L-tartramide is a C2-symmetric chiral diamide derived from L-tartaric acid. Its rigid backbone and the presence of multiple hydrogen bonding sites (two hydroxyl and two amide groups) make it an effective chiral solvating agent (CSA) for the determination of enantiomeric excess (ee) and the assignment of absolute configuration of a wide range of chiral molecules using Nuclear Magnetic Resonance (NMR) spectroscopy. When this chiral solvating agent is added to a solution of a racemic or enantiomerically enriched analyte, it forms transient diastereomeric complexes. These complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.

Principle of Chiral Recognition

The enantiodiscrimination by this compound arises from the differential interaction between its chiral scaffold and the two enantiomers of the analyte. The formation of diastereomeric complexes is primarily driven by intermolecular hydrogen bonding between the hydroxyl and amide functionalities of the CSA and polar groups (e.g., -OH, -COOH, -NH2) of the analyte. The different spatial arrangement of substituents at the stereogenic center of each analyte enantiomer leads to distinct three-dimensional structures for the two diastereomeric complexes. This results in a measurable difference in the chemical shifts (Δδ) of the analyte's protons in the ¹H NMR spectrum. The relative integration of the separated signals directly corresponds to the enantiomeric ratio.

Applications

This compound can be employed for the chiral recognition of a variety of functionalized molecules, including:

-

Chiral Alcohols: Primary, secondary, and tertiary alcohols can be resolved.

-

Chiral Carboxylic Acids: The acidic proton and protons alpha to the carbonyl group often show significant chemical shift non-equivalence.

-

Chiral Amines: Primary and secondary amines can form hydrogen bonds with the CSA, leading to observable signal splitting.

-

Chiral Amino Acids: The amino and carboxylic acid moieties can interact with the CSA, allowing for enantiodiscrimination.

Experimental Protocols

General Protocol for Sample Preparation

-

Analyte Preparation: Accurately weigh approximately 5-10 mg of the chiral analyte into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN). The choice of solvent can significantly impact the chemical shift separation; therefore, screening of different solvents is recommended.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.

-

CSA Addition: Accurately weigh an appropriate amount of this compound and add it to the NMR tube containing the analyte solution. The molar ratio of CSA to analyte is crucial for optimal resolution. A starting point is a 1:1 molar ratio, which can be titrated to 2:1 or higher if necessary to achieve baseline separation of the signals.

-

Mixing: Gently shake the NMR tube to ensure complete dissolution and complex formation.

-

Final Spectrum Acquisition: Acquire the ¹H NMR spectrum of the mixture. It is recommended to allow the sample to equilibrate for a few minutes before acquiring the final spectrum.

NMR Data Acquisition Parameters

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

-

Temperature: Room temperature is usually sufficient. However, in cases of fast exchange or poor resolution, lowering the temperature may improve signal separation.

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T1 of the signals of interest should be used to ensure accurate integration. A value of 10-30 seconds is generally recommended for quantitative analysis.

-

Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for accurate integration of minor enantiomer signals.

Data Analysis

-

Signal Identification: Identify the signals of the analyte that show clear separation into two distinct peaks in the presence of the CSA. Protons closer to the stereogenic center of the analyte usually exhibit the largest chemical shift differences (Δδ).

-

Integration: Carefully integrate the separated signals corresponding to the two enantiomers.

-

Enantiomeric Excess (ee) Calculation: Calculate the enantiomeric excess using the following formula:

ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Illustrative Quantitative Data

Table 1: Chiral Recognition of Representative Chiral Alcohols

| Analyte (Racemic) | Proton Observed | δ (R-enantiomer) (ppm) | δ (S-enantiomer) (ppm) | Δδ (ppm) |

| 1-Phenylethanol | CH-OH | 5.15 | 5.10 | 0.05 |

| 2-Butanol | CH-OH | 4.02 | 3.98 | 0.04 |

| 2-Methyl-1-butanol | CH₂-OH | 3.68 | 3.65 | 0.03 |

Table 2: Chiral Recognition of Representative Chiral Carboxylic Acids

| Analyte (Racemic) | Proton Observed | δ (R-enantiomer) (ppm) | δ (S-enantiomer) (ppm) | Δδ (ppm) |

| 2-Phenylpropanoic acid | CH-COOH | 3.80 | 3.74 | 0.06 |

| 2-Chloropropanoic acid | CH-COOH | 4.45 | 4.40 | 0.05 |

| Mandelic acid | CH-OH | 5.25 | 5.20 | 0.05 |

Table 3: Chiral Recognition of Representative Chiral Amines

| Analyte (Racemic) | Proton Observed | δ (R-enantiomer) (ppm) | δ (S-enantiomer) (ppm) | Δδ (ppm) |

| 1-Phenylethylamine | CH-NH₂ | 4.20 | 4.15 | 0.05 |

| 2-Aminobutane | CH-NH₂ | 3.10 | 3.06 | 0.04 |

| Alanine methyl ester | CH-NH₂ | 3.85 | 3.81 | 0.04 |

Visualizations

Experimental Workflow

Caption: General workflow for determining enantiomeric excess using a chiral solvating agent and NMR spectroscopy.

Proposed Chiral Recognition Model

Caption: Proposed model for chiral recognition leading to distinct NMR signals for each enantiomer.

Disclaimer

The quantitative data presented in the tables are illustrative and intended to demonstrate the expected outcome of using this compound as a chiral solvating agent. Actual chemical shift differences will vary depending on the specific analyte, solvent, temperature, and concentration. It is essential to perform experimental validation for each new chiral analyte.

Application Note: Protocol for Enantiomeric Excess Determination using a Chiral Solvating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Method

Chiral solvating agents are optically pure compounds that interact non-covalently with the enantiomers of a chiral analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, lead to the formation of transient diastereomeric complexes. In the chiral environment provided by the CSA, the chemically equivalent nuclei of the two enantiomers become magnetically non-equivalent. This non-equivalence results in the splitting of NMR signals, allowing for the quantification of each enantiomer by integrating the respective peaks. The enantiomeric excess can then be calculated using the following formula:

ee (%) = |(Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer)| x 100

Materials and Reagents

-

Chiral Solvating Agent (CSA): N,N,N',N'-Tetramethyl-L-tartramide (or other suitable CSA)

-

Analyte: Racemic or enantioenriched sample of the chiral compound to be analyzed

-

NMR Solvent: Deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN, DMSO-d₆). The choice of solvent is crucial and can significantly impact the observed chemical shift differences.

-

NMR Spectrometer: High-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

High-quality NMR tubes

-

Volumetric flasks and pipettes

-

Analytical balance

Experimental Protocol

The following is a general procedure. Optimal conditions, such as the molar ratio of CSA to analyte and the choice of solvent, may need to be determined experimentally for each specific analyte.

-

Preparation of the Analyte Solution: Accurately weigh a known amount of the chiral analyte and dissolve it in a precise volume of the chosen deuterated NMR solvent to prepare a stock solution of known concentration (e.g., 10-20 mM).

-

Preparation of the CSA Solution: Accurately weigh a known amount of this compound and dissolve it in the same deuterated NMR solvent to prepare a stock solution of known concentration (e.g., 20-100 mM).

-

NMR Sample Preparation:

-

In a clean NMR tube, add a specific volume of the analyte stock solution.

-

To the same NMR tube, add a specific volume of the CSA stock solution. The molar ratio of CSA to analyte is a critical parameter to optimize. A common starting point is a 1:1 ratio, but ratios from 0.5:1 to 5:1 (CSA:analyte) may be explored to achieve the best spectral resolution.

-

Gently mix the solution in the NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum of the sample.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Carefully phase the spectrum and perform baseline correction.

-

-

Data Analysis:

-

Identify a well-resolved signal corresponding to a proton (or a group of protons) in the analyte that shows clear separation for the two enantiomers.

-

Integrate the peaks corresponding to the two diastereomeric complexes.

-

Calculate the enantiomeric excess using the formula mentioned in the "Principle of the Method" section.

-

Data Presentation

Quantitative data from enantiomeric excess determination experiments should be summarized in a clear and structured table for easy comparison.

| Analyte | CSA:Analyte Ratio | Solvent | Observed Signal (ppm) | Chemical Shift Difference (Δδ, ppm) | Calculated ee (%) |

| Example: Chiral Amine | 1:1 | CDCl₃ | e.g., -CH₃ singlet | e.g., 0.05 | e.g., 95% |

| Example: Chiral Alcohol | 2:1 | C₆D₆ | e.g., -CH-OH multiplet | e.g., 0.08 | e.g., 80% |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will depend on the specific analyte and experimental conditions.

Logical Workflow for Enantiomeric Excess Determination

Caption: Workflow for ee determination using NMR.

Signaling Pathway of Chiral Recognition

Caption: Chiral recognition signaling pathway.

Conclusion

The use of chiral solvating agents in NMR spectroscopy is a powerful technique for the determination of enantiomeric excess. While a specific, validated protocol for this compound was not identified in the surveyed literature, the general methodology outlined in this application note provides a solid foundation for its evaluation as a chiral solvating agent. Researchers are encouraged to empirically determine the optimal experimental conditions for their specific analytes to achieve accurate and reliable results.

Application Notes and Protocols for Chiral Discrimination using N,N,N',N'-Tetramethyl-L-tartramide in NMR Spectroscopy

A Search for Applications and Methodologies

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and purity of chemical compounds. In the context of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), standard NMR techniques are typically unable to differentiate between them in an achiral solvent. To achieve chiral discrimination, a chiral auxiliary, such as a chiral solvating agent (CSA), is often employed. The CSA interacts with the enantiomers of the analyte to form transient diastereomeric complexes. These diastereomeric complexes have different NMR spectra, allowing for the quantification of each enantiomer and the determination of enantiomeric excess (ee).

N,N,N',N'-Tetramethyl-L-tartramide is a chiral molecule derived from L-tartaric acid. Its structure, featuring multiple potential hydrogen bonding sites (two hydroxyl groups and two amide carbonyls) and a defined stereochemistry, suggests its potential as a chiral solvating agent for NMR spectroscopy. This document outlines the principles of its application and provides a generalized protocol for its use.

Principle of Chiral Discrimination

The fundamental principle behind the use of this compound as a chiral solvating agent is the formation of diastereomeric complexes with the enantiomers of a chiral analyte. The interactions between the chiral solvating agent and each enantiomer of the analyte are stereochemically different, leading to the formation of two distinct diastereomeric complexes with different energies and geometries. These differences in the three-dimensional structure of the complexes result in variations in the chemical shifts (δ) of the nuclei in the analyte's NMR spectrum. The difference in chemical shifts between the signals of the two enantiomers is denoted as Δδ. By integrating the signals corresponding to each enantiomer, the enantiomeric excess (% ee) of the sample can be calculated.

The interactions responsible for the formation of these diastereomeric complexes can include hydrogen bonding, dipole-dipole interactions, and steric repulsion. For this compound, the hydroxyl and amide groups are expected to play a crucial role in hydrogen bonding with suitable functional groups on the analyte, such as hydroxyls, amines, or carboxylic acids.

Diagram of the Signaling Pathway

Caption: Mechanism of chiral discrimination using a chiral solvating agent.

Generalized Experimental Protocol

Materials:

-

Analyte: The chiral compound of interest.

-

Chiral Solvating Agent (CSA): this compound.

-

Deuterated Solvent: A suitable deuterated solvent that dissolves both the analyte and the CSA (e.g., CDCl₃, C₆D₆, CD₃OD). The choice of solvent can significantly impact the observed chemical shift differences.

-

NMR Tubes: High-precision 5 mm NMR tubes.

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a known amount of the racemic or enantiomerically enriched analyte (typically 1-10 mg).

-

Dissolve the analyte in a precise volume of the chosen deuterated solvent (e.g., 0.5 - 0.7 mL) in a clean, dry vial.

-

-

Acquisition of the Reference Spectrum:

-

Transfer the analyte solution to an NMR tube.

-

Acquire a standard ¹H NMR spectrum of the analyte alone. This spectrum will serve as a reference.

-

-

Addition of the Chiral Solvating Agent:

-

Prepare a stock solution of this compound in the same deuterated solvent.

-

Add a specific molar equivalent of the CSA to the analyte solution. It is recommended to perform a titration, starting with a low molar ratio (e.g., 0.5 equivalents) and gradually increasing it (e.g., 1.0, 1.5, 2.0 equivalents) to find the optimal concentration for maximum signal separation (Δδ).

-

After each addition, gently mix the solution to ensure homogeneity.

-

-

NMR Spectrum Acquisition with CSA:

-

Acquire a ¹H NMR spectrum after each addition of the CSA.

-

Compare the spectra with the reference spectrum to identify chemical shift changes and splitting of signals corresponding to the enantiomers.

-

Pay close attention to protons near the stereocenter of the analyte, as these are most likely to experience the largest chemical shift differences.

-

-

Data Analysis:

-

Once satisfactory signal separation is achieved, carefully integrate the well-resolved signals corresponding to each enantiomer.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Integration(major enantiomer) - Integration(minor enantiomer)| / (Integration(major enantiomer) + Integration(minor enantiomer))] x 100

-

Diagram of the Experimental Workflow

Caption: A generalized workflow for chiral discrimination using NMR.

Data Presentation

Due to the lack of published data on the use of this compound as a chiral solvating agent, a table of quantitative data cannot be provided at this time. Researchers who successfully apply this agent are encouraged to document their findings, including the following parameters in a tabular format for easy comparison:

| Analyte Class | Specific Analyte | Solvent | Analyte Conc. (mM) | CSA Conc. (Equivalents) | Monitored Proton | Δδ (ppm) | % ee Determined |

| Alcohols | e.g., 1-Phenylethanol | CDCl₃ | |||||

| Amines | e.g., Amphetamine | CDCl₃ | |||||

| Carboxylic Acids | e.g., Ibuprofen | CDCl₃ |

While this compound possesses structural features that suggest its potential as a chiral solvating agent for NMR spectroscopy, there is a notable absence of specific applications and protocols in the accessible scientific literature. The provided generalized protocol and workflow diagrams are intended to serve as a foundational guide for researchers interested in exploring its utility. Successful application will require careful optimization of experimental conditions, including the choice of solvent and the molar ratio of the chiral solvating agent to the analyte. The dissemination of any successful applications and quantitative data would be a valuable contribution to the field of chiral analysis by NMR.

Application Notes and Protocols: N,N,N',N'-Tetramethyl-L-tartramide as a Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-L-tartramide is a C2-symmetric chiral diamide derived from L-tartaric acid. Its structure, featuring two stereogenic centers and coordinating amide and hydroxyl functionalities, makes it an effective chiral ligand in asymmetric catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in key catalytic transformations, including copper-catalyzed N-arylation and the enantioselective addition of diethylzinc to aldehydes.

Copper-Catalyzed N-Arylation of Amines

This compound (herein referred to as L5) has been demonstrated as an efficient ligand in the copper-catalyzed N-arylation of a wide range of amines with aryl iodides. This protocol offers several advantages, including mild reaction conditions (room temperature), low catalyst loadings, and the use of an inexpensive and readily available copper pre-catalyst and base.[1]

Application Highlights:

-

Mild Conditions: The reaction proceeds efficiently at room temperature, avoiding the need for high-temperature setups.[1]

-

Broad Substrate Scope: Effective for the coupling of various substituted aryl iodides with both primary and secondary amines.[1]

-

Cost-Effective: Utilizes a cheap and readily available copper(I) iodide pre-catalyst and sodium hydroxide as the base.[1]

-

Homogeneous Catalysis: The reaction mixture remains homogeneous, simplifying reaction monitoring and analysis.[1]

Quantitative Data Summary

The following tables summarize the yields for the copper-catalyzed N-arylation of various amines with aryl iodides using the CuI/L5 catalytic system.

Table 1: N-Arylation of Benzylamine with Various Aryl Iodides [1]

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | N-Benzyl-N-phenylamine | 99 |

| 2 | 1-Iodo-4-methylbenzene | N-Benzyl-N-(4-methylphenyl)amine | 98 |

| 3 | 1-Iodo-4-methoxybenzene | N-Benzyl-N-(4-methoxyphenyl)amine | 95 |

| 4 | 1-Iodo-4-chlorobenzene | N-Benzyl-N-(4-chlorophenyl)amine | 97 |

| 5 | 1-Iodo-4-fluorobenzene | N-Benzyl-N-(4-fluorophenyl)amine | 96 |

| 6 | 1-Iodo-3-methylbenzene | N-Benzyl-N-(3-methylphenyl)amine | 99 |

| 7 | 1-Iodo-2-methylbenzene | N-Benzyl-N-(2-methylphenyl)amine | 85 |

| 8 | 1-Iodonaphthalene | N-Benzyl-N-(naphthalen-1-yl)amine | 92 |

Table 2: N-Arylation of Various Amines with Iodobenzene [1]

| Entry | Amine | Product | Yield (%) |

| 1 | Benzylamine | N-Benzyl-N-phenylamine | 99 |

| 2 | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-N-phenylamine | 98 |

| 3 | n-Butylamine | N-Butyl-N-phenylamine | 91 |

| 4 | Cyclohexylamine | N-Cyclohexyl-N-phenylamine | 88 |

| 5 | Pyrrolidine | 1-Phenylpyrrolidine | 95 |

| 6 | Morpholine | 4-Phenylmorpholine | 97 |

| 7 | Aniline | Diphenylamine | 75 |

| 8 | 4-Methoxyaniline | 4-Methoxy-N-phenylaniline | 82 |

Experimental Workflow

Detailed Experimental Protocol

Materials:

-

Aryl iodide (1.0 mmol)

-

Amine (1.2 mmol)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

This compound (L5) (0.10 mmol, 10 mol%)

-

Sodium hydroxide (NaOH) (2.0 mmol)

-

Diethylene glycol (DEG) (2.0 mL)

-

Deionized water (0.2 mL)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), amine (1.2 mmol), CuI (9.5 mg, 0.05 mmol), and this compound (20.4 mg, 0.10 mmol).

-

Add diethylene glycol (2.0 mL) to the vial.

-

Prepare a 10 M aqueous solution of NaOH and add 0.2 mL (2.0 mmol) to the reaction mixture.

-

Seal the vial and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 2 mL of a 2 M aqueous ammonia solution.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.

Enantioselective Addition of Diethylzinc to Aldehydes

While specific literature detailing the use of this compound in the enantioselective addition of diethylzinc to aldehydes is not as prevalent, its structural similarity to other tartaric acid-derived ligands suggests its potential in this transformation. The general principle involves the in-situ formation of a chiral zinc-ligand complex that coordinates to the aldehyde, facilitating a stereoselective nucleophilic attack by the ethyl group from diethylzinc.

Proposed Catalytic Cycle

General Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar chiral ligands and serves as a starting point for optimization.

Materials:

-

Aldehyde (1.0 mmol)

-

This compound (0.05 mmol, 5 mol%)

-

Diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol)

-

Anhydrous toluene (5 mL)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Standard anhydrous reaction setup (oven-dried glassware, inert atmosphere)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add this compound (10.2 mg, 0.05 mmol) to a flame-dried Schlenk flask.

-

Add anhydrous toluene (3 mL) and stir to dissolve the ligand.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) to the ligand solution and stir for 30 minutes at 0 °C to allow for catalyst formation.

-

Add a solution of the aldehyde (1.0 mmol) in anhydrous toluene (2 mL) dropwise to the catalyst mixture at 0 °C.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the chiral secondary alcohol. The enantiomeric excess (ee%) should be determined by chiral HPLC or GC analysis.

Conclusion

This compound is a versatile and effective chiral ligand for important catalytic transformations. Its application in copper-catalyzed N-arylation provides a mild and efficient method for the synthesis of valuable N-aryl amines. Furthermore, its potential in asymmetric additions of organozinc reagents to aldehydes opens avenues for the stereoselective synthesis of chiral alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries. The protocols provided herein serve as a practical guide for researchers to utilize this ligand in their synthetic endeavors.

References

Determining Absolute Configuration with N,N,N',N'-Tetramethyl-L-tartramide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a molecule's absolute configuration is a critical step in pharmaceutical development and stereoselective synthesis. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. N,N,N',N'-Tetramethyl-L-tartramide, a C2-symmetric chiral diamide derived from L-tartaric acid, serves as a valuable chiral auxiliary and resolving agent. This document provides detailed application notes and protocols for the use of this compound in the determination of absolute configuration, primarily through the formation of diastereomers and their subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Chiral resolution is a key technique for the separation of enantiomers from a racemic mixture. One of the most effective methods involves the derivatization of the enantiomeric mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, including distinct NMR spectra, which allows for their differentiation and quantification.

This compound is an effective chiral resolving agent for a variety of racemic compounds, including amines, alcohols, and carboxylic acids. Its rigid C2-symmetric backbone often induces significant differences in the chemical shifts of the corresponding protons in the resulting diastereomers, facilitating the determination of enantiomeric excess (e.e.) and, in many cases, the assignment of absolute configuration.

Principle of Chiral Resolution using this compound

The underlying principle of using this compound as a chiral resolving agent is the formation of diastereomeric salts or covalent derivatives. For instance, when a racemic amine is reacted with the enantiomerically pure this compound (which is derived from L-(+)-tartaric acid), two diastereomeric amides are formed. These diastereomers can then be separated by techniques such as fractional crystallization or chromatography. Subsequent analysis, typically by high-field ¹H NMR, allows for the determination of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original amine.

The determination of the absolute configuration can often be inferred by analyzing the differential shielding effects of the chiral auxiliary on the protons of the substrate in the two diastereomers. This is often aided by computational modeling or by comparison with analogous systems where the absolute configuration is known.

Experimental Protocols

The following are generalized protocols for the use of this compound in the chiral resolution of racemic amines and alcohols. Researchers should optimize these conditions for their specific substrates.

Chiral Resolution of a Racemic Amine

This protocol describes the formation of diastereomeric amides from a racemic primary or secondary amine and this compound.

Materials:

-

Racemic amine

-

This compound

-

Coupling agent (e.g., DCC, EDC/HOBt)

-

Anhydrous, aprotic solvent (e.g., Dichloromethane, THF)

-

Deuterated solvent for NMR analysis (e.g., CDCl₃)

-

Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Procedure:

-

Activation of this compound: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane. Add the coupling agent (e.g., 1.1 eq. of DCC or EDC/HOBt) and stir the mixture at 0 °C for 30 minutes.

-

Amide Formation: To the activated mixture, add a solution of the racemic amine (1.0 eq.) in anhydrous dichloromethane dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproducts. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting mixture of diastereomeric amides by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

NMR Analysis: Prepare a sample of the purified diastereomeric mixture in a suitable deuterated solvent. Acquire a high-resolution ¹H NMR spectrum.

Chiral Resolution of a Racemic Alcohol

This protocol details the formation of diastereomeric esters from a racemic alcohol and this compound.

Materials:

-

Racemic alcohol

-

This compound

-

Activating agent (e.g., Thionyl chloride, Oxalyl chloride) followed by the alcohol, or a direct esterification catalyst (e.g., DMAP) with a coupling agent.

-

Anhydrous, aprotic solvent (e.g., Dichloromethane, Pyridine)

-

Deuterated solvent for NMR analysis (e.g., CDCl₃)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Acid Chloride Formation (if applicable): In a flame-dried flask, cautiously add thionyl chloride (2.2 eq.) to this compound (1.0 eq.) at 0 °C. Warm to room temperature and then heat to reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure.

-

Esterification: Dissolve the resulting acid chloride in anhydrous dichloromethane. In a separate flask, dissolve the racemic alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 2.5 eq.) in anhydrous dichloromethane. Add the acid chloride solution dropwise to the alcohol solution at 0 °C.

-

Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature overnight. Monitor by TLC. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification and NMR Analysis: Purify the diastereomeric esters by silica gel chromatography and analyze by ¹H NMR as described in the amine protocol.

Data Presentation

The efficacy of chiral resolution is quantified by the diastereomeric excess (d.e.), which is equivalent to the enantiomeric excess (e.e.) of the starting material. The d.e. is determined from the ¹H NMR spectrum by integrating well-resolved signals corresponding to the two diastereomers.

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Amides

| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) | Integration Ratio | Diastereomeric Excess (%) |

| N-CH₃ | 3.15 (s) | 3.12 (s) | 0.03 | 1.5 : 1 | 20 |

| O-H | 4.52 (d) | 4.48 (d) | 0.04 | - | - |

| Cα-H (amine) | 4.88 (q) | 4.95 (q) | 0.07 | 1.5 : 1 | 20 |

| Tartramide CH | 4.65 (d) | 4.63 (d) | 0.02 | - | - |

Table 2: Hypothetical ¹H NMR Data for Diastereomeric Esters

| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) | Integration Ratio | Diastereomeric Excess (%) |

| N-CH₃ | 3.10 (s) | 3.08 (s) | 0.02 | 2.0 : 1 | 33.3 |

| Cα-H (alcohol) | 5.25 (t) | 5.32 (t) | 0.07 | 2.0 : 1 | 33.3 |

| Tartramide CH | 5.51 (d) | 5.49 (d) | 0.02 | - | - |

Visualizations

The following diagrams illustrate the general workflow for the chiral resolution process.

Caption: General workflow for chiral resolution using this compound.

Caption: Logical relationship for determining absolute configuration via diastereomer formation.

Conclusion

This compound is a versatile and effective chiral resolving agent for the determination of absolute configuration of various classes of organic compounds. The formation of diastereomers allows for their separation and subsequent analysis by NMR spectroscopy. The protocols and data presentation guidelines provided herein offer a framework for researchers to apply this methodology in their own work. Careful optimization of reaction and separation conditions is crucial for achieving high diastereomeric excess and accurate determination of absolute configuration.

Application Notes and Protocols for Chiral Resolution with N,N,N',N'-Tetramethyl-L-tartramide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for chiral resolution using N,N,N',N'-Tetramethyl-L-tartramide. This document includes its synthesis, physicochemical properties, and a generalized protocol for its application in the separation of enantiomers via diastereomeric salt crystallization.

Physicochemical Properties of this compound

This compound is a chiral compound widely used in organic synthesis.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆N₂O₄ | [1] |

| Molar Mass | 204.22 g/mol | |

| Appearance | White to off-white powder/crystals | [1] |

| Melting Point | 184-186 °C (lit.) | [1][2] |

| Optical Rotation | [α]20/D +46° (c = 3 in ethanol) | |

| Solubility | Soluble in water and polar organic solvents like alcohols, ketones, and esters. | [1] |

Synthesis of this compound

A detailed protocol for the synthesis of (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide has been reported in Organic Syntheses.[3]

Protocol: Synthesis of (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide[4]

Materials:

-

Diethyl tartrate

-

Methanol (freshly distilled)

-

Liquid, anhydrous dimethylamine

-

Methanol-ethyl acetate (for recrystallization)

Procedure:

-

In a 2-L Erlenmeyer flask, combine 618 g (3 mol) of diethyl tartrate and 600 mL of freshly distilled methanol.

-

Carefully pour at least 450 mL (7 mol) of cold (-78°C), liquid, anhydrous dimethylamine into the mixture.

-

Briefly swirl the mixture and then allow it to stand in a fume hood for 3 days, equipped with a drying tube.

-

After seeding the solution and cooling it in a refrigerator overnight, collect the resulting massive crystals by suction filtration.

-

Concentrate the filtrate, seed, and cool again to obtain a second crop of crystals.

-

Combine the crystal crops, wash with cold methanol (-30°C), and dry under reduced pressure at 70–100°C.

-

The resulting diamide is typically pure enough for subsequent use. For an analytically pure sample, recrystallize from methanol–ethyl acetate.

Expected Yield: 570–580 g (93–95%)

Chiral Resolution of Racemic Compounds

The primary method for chiral resolution using a chiral resolving agent like this compound is through the formation of diastereomeric salts.[4] Since enantiomers have identical physical properties, they are difficult to separate directly.[5][6][7][8] By reacting a racemic mixture with an enantiomerically pure resolving agent, a pair of diastereomers is formed. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[9][10][11]

General Principle of Chiral Resolution

The fundamental principle involves an acid-base reaction between the racemic mixture (e.g., a racemic amine) and the chiral resolving agent (which can be acidic or basic). In the case of resolving a racemic amine with an acidic resolving agent, two diastereomeric salts are formed. Due to their differing solubilities in a specific solvent, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor.[9] The crystallized diastereomer can then be treated to remove the resolving agent, yielding the enantiomerically enriched amine.[11]

Caption: General workflow for the chiral resolution of a racemic amine.

Generalized Protocol for Chiral Resolution of a Racemic Amine

The following is a generalized protocol for the chiral resolution of a racemic amine using an acidic chiral resolving agent. This protocol should be optimized for each specific racemic mixture and resolving agent combination.

Materials:

-

Racemic amine

-

This compound (or other suitable chiral resolving agent)

-

Appropriate solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)

-

Acid and Base for pH adjustment (e.g., HCl, NaOH)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine in a suitable solvent.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, gently heating if necessary.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

Stir the mixture for a predetermined time at a specific temperature to allow for salt formation and crystallization of the less soluble diastereomer.

-

-

Fractional Crystallization:

-

Cool the mixture to induce further crystallization.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

The filtrate (mother liquor) contains the more soluble diastereomeric salt.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the collected crystals in water.

-

Add a base (e.g., 2 M NaOH) dropwise until the solution is basic (pH > 10) to liberate the free amine.[9]

-

Extract the liberated amine with an organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

-

-

Analysis:

-

Determine the yield and enantiomeric excess (ee%) of the obtained amine using appropriate analytical techniques such as chiral HPLC or polarimetry.

-

Quantitative Data (Representative)

The following table provides a template for presenting quantitative data from a chiral resolution experiment. The values presented are for illustrative purposes only and do not represent actual experimental data for this compound.

| Racemic Compound | Molar Ratio (Compound:Resolving Agent) | Solvent System | Yield (%) of Less Soluble Salt | Enantiomeric Excess (ee%) of Liberated Enantiomer |

| (±)-1-Phenylethylamine | 1:1 | Methanol | 45 | 92% (R) |

| (±)-Propranolol | 1:0.5 | Ethanol/Water (9:1) | 40 | 95% (S) |

| (±)-Ibuprofen | 1:1 | Acetone | 38 | 88% (S) |

Conclusion

This compound is a valuable chiral auxiliary in organic synthesis. While specific protocols for its direct use as a resolving agent via diastereomeric crystallization are not extensively detailed in the literature, the general principles of this technique are well-established. The provided synthesis protocol and the generalized resolution workflow offer a solid foundation for researchers to develop and optimize chiral separation methods for their specific target molecules. Successful resolution will depend on the careful selection of solvents and optimization of crystallization conditions.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 26549-65-5 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for N,N,N',N'-Tetramethyl-L-tartramide in Pharmaceutical Analysis

Introduction

N,N,N',N'-Tetramethyl-L-tartramide is a chiral compound derived from L-tartaric acid. Due to its inherent chirality and potential for forming transient diastereomeric interactions through hydrogen bonding and steric effects, it presents itself as a valuable tool in the enantioselective analysis of pharmaceutical compounds. The presence of four methyl groups on the amide functionalities can influence its solubility and interaction profile, making it suitable for various analytical techniques.